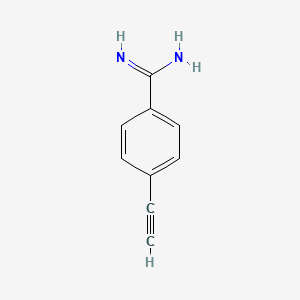
4-Ethynylbenzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynylbenzene-1-carboximidamide is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, along with a carboximidamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylbenzene-1-carboximidamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) are typical examples.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
4-Ethynylbenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and nanocomposites.
Mecanismo De Acción
The mechanism of action of 4-Ethynylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the carboximidamide group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine-1-carboximidamide: Known for its interaction with the TTD groove of the UHRF1 protein.
Piperine-carboximidamide hybrids: Evaluated for their antiproliferative activity against cancer cells.
Uniqueness
4-Ethynylbenzene-1-carboximidamide is unique due to the presence of both an ethynyl group and a carboximidamide group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H8N2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
4-ethynylbenzenecarboximidamide |
InChI |
InChI=1S/C9H8N2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H3,10,11) |
Clave InChI |
SUHXGAYPCCSKLN-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



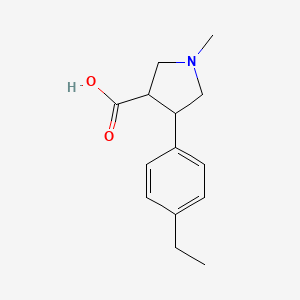
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)


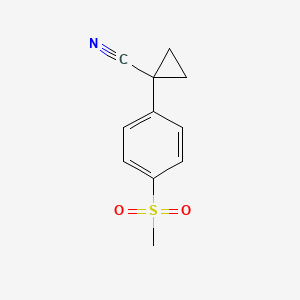
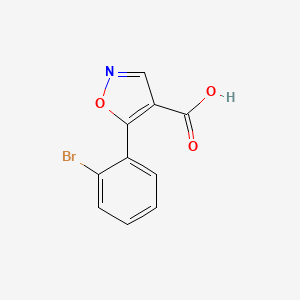
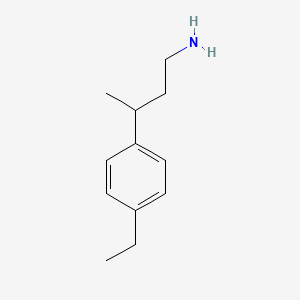

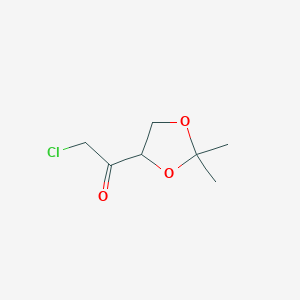
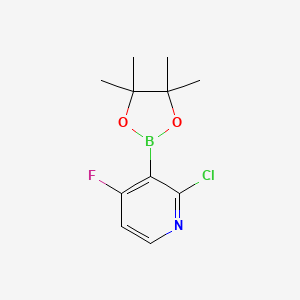
![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)


